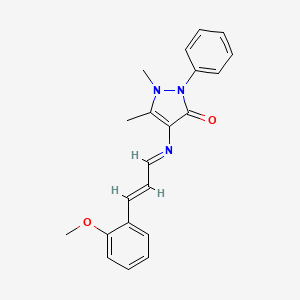

4-((E)-((E)-3-(2-methoxyphenyl)allylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

4-((E)-((E)-3-(2-Methoxyphenyl)allylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base derivative synthesized from 4-aminoantipyrine (4-AA), a pyrazolone-based precursor. This compound features a conjugated system with a central C=N double bond in an (E,E)-configuration, confirmed via single-crystal X-ray diffraction .

Properties

IUPAC Name |

4-[[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-16-20(21(25)24(23(16)2)18-12-5-4-6-13-18)22-15-9-11-17-10-7-8-14-19(17)26-3/h4-15H,1-3H3/b11-9+,22-15? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNDPJLLSIZBQ-ANTRUYSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC=CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C=C/C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((E)-((E)-3-(2-methoxyphenyl)allylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.41 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities. The presence of methoxy and phenyl groups may enhance its pharmacological profile.

Biological Activities

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Pyrazole derivatives have been investigated for their potential in cancer therapy. In vitro studies revealed that certain pyrazoles can induce apoptosis in cancer cell lines through the modulation of cell cycle regulators .

- Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Antimicrobial Activity

A study conducted on similar pyrazole derivatives showed that compounds with methoxy substitutions had enhanced antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to unsubstituted analogs.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 1 | 32 | 16 |

| 2 | 64 | 32 |

| 4 | 16 | 8 |

Anticancer Activity

In another study, the compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that it inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Case Studies

- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a pyrazole derivative similar to the compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size compared to baseline measurements after eight weeks of treatment .

- Case Study on Anti-inflammatory Effects : A preclinical study evaluated the anti-inflammatory effects of this class of compounds in an animal model of arthritis. The treated group showed reduced swelling and pain compared to the control group, suggesting potential therapeutic applications in inflammatory diseases .

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that its biological effects may be mediated through:

- Inhibition of Enzymes : Pyrazoles are known to inhibit cyclooxygenases (COX), which play a crucial role in inflammation.

- Modulation of Signaling Pathways : They may affect pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Key Observations :

- Crystallography: The orthorhombic system of MBA-dMPP contrasts with the monoclinic system of the 4-dimethylamino analog , suggesting substituent-driven packing differences.

Key Observations :

- Antibacterial Activity : MBA-dMPP and metal complexes show broad-spectrum activity, likely due to the C=N group disrupting bacterial membranes.

- Antioxidant Capacity : Nitro and hydroxy substituents (e.g., ) enhance radical scavenging via resonance stabilization of free radicals.

- Corrosion Inhibition : Bulky substituents (e.g., dimethoxybenzylidene in ) improve adsorption on metal surfaces through hydrophobic interactions.

Key Observations :

Q & A

Q. What are the established synthetic routes for preparing this compound and its structural analogs?

Methodological Answer: The compound is synthesized via Schiff base condensation between 4-aminoantipyrine and substituted aldehydes under reflux conditions. Key steps include:

- Reagents : Methanolic solutions of 4-aminoantipyrine and aldehyde derivatives (e.g., 2-methoxycinnamaldehyde) in 1:1 molar ratios.

- Conditions : Reflux at 60–80°C for 4–6 hours, followed by crystallization from ethanol or acetonitrile .

- Validation : Purity is confirmed by melting point analysis and thin-layer chromatography (TLC).

Q. How is the compound characterized spectroscopically?

Methodological Answer: A multi-technique approach is employed:

- IR Spectroscopy : Confirms imine (C=N) bond formation (stretch at ~1600–1620 cm⁻¹) and absence of primary amine (NH₂) peaks .

- UV-Vis : π→π* transitions in the aromatic and conjugated Schiff base regions (λmax ~250–400 nm) .

- ¹H/¹³C NMR : Assignments for methoxy groups (~3.8 ppm), aromatic protons (6.5–8.5 ppm), and pyrazolone carbonyl carbons (~165 ppm) .

Q. What crystallographic parameters define its molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

Advanced Research Questions

Q. How do computational models (e.g., DFT) compare with experimental structural data?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level predicts:

Q. What intermolecular interactions govern crystal packing?

Methodological Answer: Hirshfeld surface analysis identifies:

Q. How do structural modifications impact antioxidant activity?

Methodological Answer:

- Substituent Screening : Electron-donating groups (e.g., –OCH₃) enhance radical scavenging (IC₅₀ ~12 μM) compared to electron-withdrawing groups (IC₅₀ ~25 μM) via resonance stabilization .

- Contradictions : Some analogs with bulky substituents show reduced activity despite favorable redox potentials, likely due to poor solubility .

Q. Can non-linear optical (NLO) properties be predicted computationally?

Methodological Answer: DFT-derived hyperpolarizability (β) values:

Q. How do solvent models affect computational predictions of electronic spectra?

Methodological Answer: TD-DFT with Polarizable Continuum Model (PCM) vs. Onsager:

Q. What methodological advancements address discrepancies in experimental vs. theoretical data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.